2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide
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Overview
Description
2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an isobutyl group, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide typically involves the reaction of 4-isobutylpiperazine with a suitable butanamide precursor. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives
Reduction: Formation of alcohols or amines
Substitution: Formation of N-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, including its effects on enzyme activity and receptor binding.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders or as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-isobutylpiperazin-1-yl)ethanone
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
- 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide
Uniqueness
2-Amino-4-(4-isobutylpiperazin-1-yl)butanamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C12H26N4O |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C12H26N4O/c1-10(2)9-16-7-5-15(6-8-16)4-3-11(13)12(14)17/h10-11H,3-9,13H2,1-2H3,(H2,14,17) |
InChI Key |
FJWGXRZTOMUITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)CCC(C(=O)N)N |
Origin of Product |
United States |
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